molecular formula C7H9BrClNS B13574073 2-bromo-4H,5H,6H-cyclopenta[b]thiophen-4-aminehydrochloride

2-bromo-4H,5H,6H-cyclopenta[b]thiophen-4-aminehydrochloride

Cat. No.: B13574073
M. Wt: 254.58 g/mol
InChI Key: KUKFFAMOBJIUNO-UHFFFAOYSA-N
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Description

2-bromo-4H,5H,6H-cyclopenta[b]thiophen-4-aminehydrochloride is a chemical compound that belongs to the class of heterocyclic compounds containing a thiophene ring fused to a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4H,5H,6H-cyclopenta[b]thiophen-4-aminehydrochloride typically involves the bromination of a cyclopenta[b]thiophene precursor followed by amination and subsequent conversion to the hydrochloride salt. One common synthetic route is as follows:

    Bromination: The starting material, cyclopenta[b]thiophene, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Amination: The brominated intermediate is then subjected to nucleophilic substitution with an amine, such as ammonia or an alkylamine, to introduce the amine group.

    Hydrochloride Formation: The resulting amine is treated with hydrochloric acid to form the hydrochloride salt, which enhances the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-bromo-4H,5H,6H-cyclopenta[b]thiophen-4-aminehydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide, alkoxide, or thiolate ions.

    Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in tetrahydrofuran (THF).

Major Products

    Substitution: Formation of 2-substituted cyclopenta[b]thiophenes.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydrothiophenes.

Scientific Research Applications

Chemistry

In chemistry, 2-bromo-4H,5H,6H-cyclopenta[b]thiophen-4-aminehydrochloride is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the development of novel materials with unique electronic and optical properties.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its unique structure allows for interactions with various biological targets, making it a candidate for the development of new therapeutic agents.

Industry

In the industrial sector, this compound is explored for its use in the production of advanced materials, such as organic semiconductors and conductive polymers. Its ability to undergo various chemical modifications makes it versatile for different applications.

Mechanism of Action

The mechanism of action of 2-bromo-4H,5H,6H-cyclopenta[b]thiophen-4-aminehydrochloride depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The bromine atom and amine group can form hydrogen bonds or participate in electrostatic interactions with biological targets, influencing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4H,5H,6H-cyclopenta[b]thiophen-4-aminehydrochloride
  • 2-iodo-4H,5H,6H-cyclopenta[b]thiophen-4-aminehydrochloride
  • 2-fluoro-4H,5H,6H-cyclopenta[b]thiophen-4-aminehydrochloride

Uniqueness

Compared to its analogs, 2-bromo-4H,5H,6H-cyclopenta[b]thiophen-4-aminehydrochloride offers a balance of reactivity and stability. The bromine atom provides a good leaving group for substitution reactions, while the amine group enhances its solubility and potential for hydrogen bonding. This combination makes it particularly useful in synthetic chemistry and drug design.

Properties

Molecular Formula

C7H9BrClNS

Molecular Weight

254.58 g/mol

IUPAC Name

2-bromo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-amine;hydrochloride

InChI

InChI=1S/C7H8BrNS.ClH/c8-7-3-4-5(9)1-2-6(4)10-7;/h3,5H,1-2,9H2;1H

InChI Key

KUKFFAMOBJIUNO-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1N)C=C(S2)Br.Cl

Origin of Product

United States

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